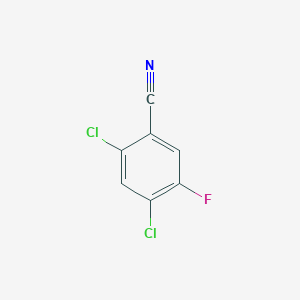

2,4-Dicloro-5-fluorobenzonitrilo

Descripción general

Descripción

2,4-Dichloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, particularly in the pharmaceutical and agrochemical industries .

Aplicaciones Científicas De Investigación

2,4-Dichloro-5-fluorobenzonitrile has several applications in scientific research:

Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: Employed in the production of herbicides and pesticides.

Material Science: Utilized in the development of advanced materials with specific properties.

Mecanismo De Acción

Target of Action

2,4-Dichloro-5-fluorobenzonitrile is primarily used as a basic material for the synthesis of 2-chloro-4,5-difluorobenzoic acid . This compound is an intermediate in the preparation of pharmaceuticals and agrochemicals .

Mode of Action

The compound is employed in the synthesis of 2-chloro-4,5-difluorobenzoic acid via 2-chloro-4,5-difluorobenzonitrile . This is achieved by selective fluorination . The compound is also used in the preparation of chloro-2-difluoro-4,5-benzonitrile .

Biochemical Pathways

It’s known that the compound is used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may play a role in various biochemical pathways depending on the specific end product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-fluorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride in the presence of catalytic amounts of dimethylformamide (DMF). The resulting acid chloride is then reacted with ammonia to form the corresponding amide, which is subsequently dehydrated using phosphorus oxychloride to yield the desired benzonitrile .

Another method involves the bromination of 1,3-dichloro-4-fluorobenzene to form 1-bromo-2,4-dichloro-5-fluorobenzene, which is then reacted with copper(I) cyanide to produce 2,4-dichloro-5-fluorobenzonitrile .

Industrial Production Methods

Industrial production of 2,4-dichloro-5-fluorobenzonitrile typically involves the ammoxidation of 2,4-dichloro-5-fluorotoluene. This process converts the toluene derivative into the corresponding benzonitrile using ammonia and a suitable catalyst under high-temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used in the conversion of carboxylic acids to acid chlorides.

Ammonia (NH3): Used in the formation of amides from acid chlorides.

Phosphorus Oxychloride (POCl3): Used for the dehydration of amides to nitriles.

Copper(I) Cyanide (CuCN): Used in the substitution of bromine with a nitrile group.

Major Products Formed

2-Chloro-4,5-difluorobenzoic Acid: Formed by the hydrolysis of 2-chloro-4,5-difluorobenzonitrile, which is synthesized from 2,4-dichloro-5-fluorobenzonitrile.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichloro-5-fluorobenzoic Acid

- 2,6-Dichloro-3-fluorobenzonitrile

- 2,4-Dichloro-5-fluoronitrobenzene

Uniqueness

2,4-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Actividad Biológica

2,4-Dichloro-5-fluorobenzonitrile (DCFB) is an aromatic compound with the molecular formula C₇H₂Cl₂FN and a molecular weight of approximately 177.00 g/mol. Its structure features two chlorine atoms and one fluorine atom attached to a benzene ring, along with a nitrile functional group. This arrangement influences its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Methods

DCFB can be synthesized through several methods, including:

- Sandmeyer Reaction : Involves the conversion of aryl halides to aryl nitriles.

- Rosenblum Reaction : A method for synthesizing nitriles from carboxylic acids.

- Halogen Exchange Reactions : Utilizes halogenated compounds to produce DCFB.

These synthesis methods are crucial for producing DCFB in sufficient quantities for research and application.

Biological Activity

Research on the biological activity of DCFB is limited; however, studies on related compounds suggest several potential mechanisms of action:

- Antimicrobial Activity :

-

Enzyme Inhibition :

- Halogenated benzonitriles like DCFB may interact with biological systems through enzyme inhibition. The presence of halogens can enhance the compound's ability to fit into enzyme active sites, potentially leading to inhibition of key metabolic pathways.

-

Receptor Binding :

- Similar compounds have been shown to bind to specific receptors, impacting cellular signaling pathways. The unique electronic configuration of DCFB due to its halogen substitutions may facilitate such interactions.

Case Study 1: Antimicrobial Screening

A series of compounds synthesized from DCFB were screened for antimicrobial activity. Notably, derivatives such as 10d exhibited strong bactericidal and fungicidal activities against common pathogens like Staphylococcus aureus and Candida albicans. This suggests that modifications to the DCFB structure can enhance its biological efficacy .

Case Study 2: Enzyme Interaction Studies

Research on similar halogenated compounds indicated that they could inhibit enzymes involved in critical biochemical pathways. For instance, studies showed that certain benzonitriles could inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This raises the possibility that DCFB might also act as an enzyme inhibitor, although specific studies are needed to confirm this hypothesis .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between DCFB and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dibromo-5-fluorobenzonitrile | Two bromine atoms instead of chlorine | Different reactivity due to larger bromine atoms |

| 4-Fluorobenzonitrile | Only one fluorine atom | Lacks dichlorination; simpler reactivity profile |

| 2,6-Dichloro-3-fluorobenzonitrile | Different substitution pattern | May exhibit distinct electronic effects and reactivity |

The unique arrangement of halogens in DCFB significantly influences its chemical behavior and potential applications compared to these structurally similar compounds.

Propiedades

IUPAC Name |

2,4-dichloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBZWBDTFUFZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382268 | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128593-93-1 | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128593-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-Dichloro-5-fluorobenzonitrile in chemical synthesis?

A1: 2,4-Dichloro-5-fluorobenzonitrile serves as a crucial starting material for synthesizing 2,4,5-trifluorobenzonitrile []. This transformation highlights its role as a valuable building block in organic chemistry.

Q2: What is the main advantage of the synthesis method described for 2,4,5-trifluorobenzonitrile using 2,4-Dichloro-5-fluorobenzonitrile as a starting material?

A2: The patented synthesis method [] emphasizes the use of a phase transfer catalyst, enabling the reaction to proceed efficiently and achieve a high yield of 2,4,5-trifluorobenzonitrile. This approach offers an economically advantageous and industrially scalable process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.